molecular formula C5H9N3O4S B13001040 N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide

N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B13001040
M. Wt: 207.21 g/mol
InChI Key: GIEYCHBLCMMLSR-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in the field of pharmaceutical chemistry due to its unique structure and potential applications. This compound features a thietane ring, which is a four-membered ring containing sulfur, and is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide typically involves the oxidation of thietane derivatives. One common method includes the reaction of 1,2,4-triazoles with 2-chloromethylthiirane, followed by oxidation to form 1-(1,1-dioxidothietan-3-yl)-1,2,4-triazole . This intermediate can then be further reacted with hydrazine derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazinyl and oxoacetamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazinyl and oxoacetamide groups are believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxidothietan-3-yl)-1,2,4-triazole: A precursor in the synthesis of the target compound.

    1-(1-Oxidothietan-3-yl)-1,2,4-triazole: Another intermediate in the synthetic pathway.

    4-(2-Oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: A compound with similar antidepressant properties.

Uniqueness

N-(1,1-Dioxidothietan-3-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its combination of a thietane ring with hydrazinyl and oxoacetamide groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C5H9N3O4S

Molecular Weight

207.21 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C5H9N3O4S/c6-8-5(10)4(9)7-3-1-13(11,12)2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)

InChI Key

GIEYCHBLCMMLSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC(=O)C(=O)NN

Origin of Product

United States

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